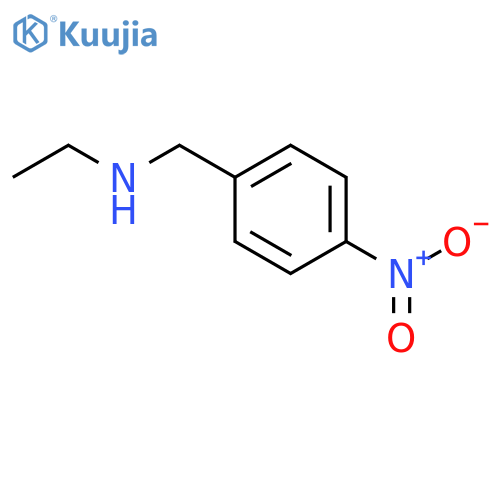

Cas no 17847-35-7 (Ethyl-(4-nitro-benzyl)-amine)

Ethyl-(4-nitro-benzyl)-amine 化学的及び物理的性質

名前と識別子

-

- Ethyl-(4-nitro-benzyl)-amine

- N-(4-nitrobenzyl)ethanamine

-

- インチ: InChI=1S/C9H12N2O2/c1-2-10-7-8-3-5-9(6-4-8)11(12)13/h3-6,10H,2,7H2,1H3

- InChIKey: CRBKFFVPLITHLR-UHFFFAOYSA-N

- ほほえんだ: CCNCC1=CC=C(C=C1)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 4

Ethyl-(4-nitro-benzyl)-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-41913-2.5g |

ethyl[(4-nitrophenyl)methyl]amine |

17847-35-7 | 2.5g |

$203.0 | 2023-07-06 | ||

| Crysdot LLC | CD12131404-1g |

N-(4-Nitrobenzyl)ethanamine |

17847-35-7 | 97% | 1g |

$498 | 2024-07-24 | |

| Enamine | EN300-41913-0.25g |

ethyl[(4-nitrophenyl)methyl]amine |

17847-35-7 | 0.25g |

$106.0 | 2023-07-06 | ||

| Enamine | EN300-41913-0.1g |

ethyl[(4-nitrophenyl)methyl]amine |

17847-35-7 | 0.1g |

$102.0 | 2023-07-06 | ||

| Enamine | EN300-41913-5.0g |

ethyl[(4-nitrophenyl)methyl]amine |

17847-35-7 | 5.0g |

$350.0 | 2023-07-06 | ||

| Enamine | EN300-41913-1.0g |

ethyl[(4-nitrophenyl)methyl]amine |

17847-35-7 | 1.0g |

$115.0 | 2023-07-06 | ||

| Enamine | EN300-41913-0.05g |

ethyl[(4-nitrophenyl)methyl]amine |

17847-35-7 | 0.05g |

$97.0 | 2023-07-06 | ||

| Enamine | EN300-41913-10.0g |

ethyl[(4-nitrophenyl)methyl]amine |

17847-35-7 | 10.0g |

$607.0 | 2023-07-06 | ||

| Fluorochem | 088725-1g |

Ethyl-(4-nitro-benzyl)-amine |

17847-35-7 | 1g |

£427.00 | 2022-03-01 | ||

| Enamine | EN300-41913-0.5g |

ethyl[(4-nitrophenyl)methyl]amine |

17847-35-7 | 0.5g |

$111.0 | 2023-07-06 |

Ethyl-(4-nitro-benzyl)-amine 関連文献

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

Ethyl-(4-nitro-benzyl)-amineに関する追加情報

Recent Advances in the Study of Ethyl-(4-nitro-benzyl)-amine (CAS: 17847-35-7) in Chemical Biology and Pharmaceutical Research

Ethyl-(4-nitro-benzyl)-amine (CAS: 17847-35-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This compound, characterized by its nitrobenzyl and ethylamine functional groups, has been explored for its potential as a building block in the synthesis of novel bioactive molecules. Recent studies have highlighted its role in the development of enzyme inhibitors, receptor modulators, and prodrug systems, making it a valuable candidate for further investigation.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Ethyl-(4-nitro-benzyl)-amine as a precursor in the synthesis of selective kinase inhibitors. The research team utilized this compound to develop a series of derivatives that exhibited potent inhibitory activity against specific tyrosine kinases implicated in cancer progression. The study underscored the compound's ability to serve as a scaffold for the design of targeted therapies, with promising results in preclinical models.

In addition to its applications in kinase inhibition, Ethyl-(4-nitro-benzyl)-amine has been investigated for its potential in prodrug design. A recent publication in Bioorganic & Medicinal Chemistry Letters (2024) described the use of this compound as a masking group for amine-containing drugs, enabling controlled release under physiological conditions. The study reported enhanced bioavailability and reduced toxicity profiles for prodrugs incorporating Ethyl-(4-nitro-benzyl)-amine, suggesting its utility in improving drug delivery systems.

Further research has explored the mechanistic aspects of Ethyl-(4-nitro-benzyl)-amine's bioactivity. A 2024 study in Chemical Communications utilized advanced spectroscopic techniques and computational modeling to elucidate the compound's interaction with biological targets. The findings revealed that the nitrobenzyl moiety plays a critical role in binding affinity, while the ethylamine group contributes to solubility and metabolic stability. These insights provide a foundation for the rational design of derivatives with optimized pharmacological properties.

The safety and toxicological profile of Ethyl-(4-nitro-benzyl)-amine has also been a subject of recent investigation. A comprehensive toxicology study published in Regulatory Toxicology and Pharmacology (2023) evaluated the compound's acute and subchronic effects in animal models. The results indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed. This data supports the continued exploration of Ethyl-(4-nitro-benzyl)-amine in pharmaceutical applications.

Looking ahead, researchers are focusing on expanding the applications of Ethyl-(4-nitro-benzyl)-amine in areas such as targeted drug delivery and photodynamic therapy. Preliminary results from ongoing studies suggest that the compound's nitro group can be leveraged for light-activated drug release, opening new avenues for precision medicine. As the field advances, Ethyl-(4-nitro-benzyl)-amine is poised to play an increasingly important role in the development of next-generation therapeutics.

17847-35-7 (Ethyl-(4-nitro-benzyl)-amine) 関連製品

- 2171963-27-0(3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol)

- 374678-33-8(9N-Trityl Guanine)

- 1021041-38-2(2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide)

- 899948-54-0(2-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one)

- 898770-75-7(Cyclobutyl 4-(morpholinomethyl)phenyl ketone)

- 2420-55-5((9Z,12E)-Octadeca-9,12-dienoic Acid)

- 2097896-46-1(N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide)

- 1049549-71-4(2-methyl-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)propanamide)

- 401909-15-7(Benzenemethanamine, 4-amino-2,5-difluoro- (9CI))

- 97281-50-0(Phosphatidylethanolamines, egg)